2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide
Overview
Description
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as medicine, chemistry, and industry. This compound has gained attention due to its specific molecular framework, which allows it to participate in various chemical reactions and exert specific biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of the pyrimidinone ring, followed by the introduction of the ethoxy and methyl groups, and the acetamide linkage. Common reaction conditions involve the use of organic solvents, specific temperature controls, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide can undergo various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: In oxidation reactions, reagents such as hydrogen peroxide or potassium permanganate might be used. Reduction reactions could involve reagents like sodium borohydride. Substitution reactions might be facilitated using nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For instance, oxidation might lead to the formation of more oxidized derivatives, while reduction could yield simpler, reduced forms of the compound.
Scientific Research Applications
This compound is used in various scientific research applications due to its versatile chemical properties:
Chemistry: It can serve as a precursor or intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.
Biology: The compound can be used to study enzyme interactions, as well as its potential effects on biological pathways and cellular processes.
Medicine: Research into this compound includes exploring its potential as a therapeutic agent due to its specific molecular interactions and biological activity.
Industry: It may have applications in the development of new materials, chemical products, or as a part of industrial catalysts.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, altering their function or activity. The precise mechanism can involve binding to active sites, inhibiting or activating pathways, or modifying the structural conformation of target molecules. These interactions can lead to various biological effects, such as changes in cellular metabolism, signaling, or gene expression.
Comparison with Similar Compounds
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide can be compared to other compounds with similar structures or functions. Some similar compounds include:
1,3-dimethyl-2,4-dioxo-1,2-dihydropyrimidine: Another pyrimidinone derivative with different substituents, affecting its reactivity and application.
5-ethoxy-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine:
N-(p-tolyl)-2-acetamide derivatives: Compounds with the acetamide functional group attached to a p-tolyl ring, which can have various applications in medicinal chemistry.
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-5-28-17-13(3)10-21-18-16(17)19(26)24(20(27)23(18)4)11-15(25)22-14-8-6-12(2)7-9-14/h6-10H,5,11H2,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKVIBRUKZTXLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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